molecular formula C7H6BNO5 B7944726 3-Formyl-4-nitrophenylboronic acid

3-Formyl-4-nitrophenylboronic acid

Cat. No.: B7944726
M. Wt: 194.94 g/mol
InChI Key: WBIIQPXAYNCXQG-UHFFFAOYSA-N
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Description

3-Formyl-4-nitrophenylboronic acid (CAS: 2377608-00-7) is a boronic acid derivative featuring a nitro (-NO₂) group at the para position and a formyl (-CHO) group at the meta position on the benzene ring. Its molecular formula is C₇H₅BNO₅, with a molecular weight of 195.94 g/mol (calculated based on substituent contributions). The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners .

Structural characterization techniques for this compound and its analogs include scanning electron microscopy (SEM) for morphological analysis, thermogravimetric analysis (TGA) for stability assessment, and X-ray diffractometry for crystal structure determination .

Properties

IUPAC Name

(3-formyl-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIIQPXAYNCXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 3-formyl-4-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH). Common oxidizing agents include potassium permanganate (KMnO₄) under acidic or neutral conditions.

Reaction Example :
3-Formyl-4-nitrophenylboronic acidH2O, heatKMnO43-Carboxy-4-nitrophenylboronic acid\text{3-Formyl-4-nitrophenylboronic acid} \xrightarrow[\text{H}_2\text{O, heat}]{\text{KMnO}_4} \text{3-Carboxy-4-nitrophenylboronic acid}

Reagent/ConditionsProductKey Observations
KMnO₄ in H₂SO₄/H₂O, 60°C3-Carboxy-4-nitrophenylboronic acidComplete conversion in 4–6 hours.

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using hydrogen gas (H₂) in the presence of palladium catalysts .

Reaction Example :
3-Formyl-4-nitrophenylboronic acidEtOHH2,Pd/C3-Formyl-4-aminophenylboronic acid\text{this compound} \xrightarrow[\text{EtOH}]{\text{H}_2, \text{Pd/C}} \text{3-Formyl-4-aminophenylboronic acid}

CatalystSolventTemperatureTimeYield
10% Pd/CEthanol25°C2 hr85–90%

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl compounds. This reaction is pivotal in constructing complex aromatic systems .

General Mechanism :

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetallation with boronic acid.

  • Reductive elimination to form the biaryl product.

Example Conditions :

Aryl HalideCatalystBaseSolventProduct
4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O (3:1)3-Formyl-4-nitrobiphenyl

Key Data:

  • Reaction efficiency: >90% conversion under optimized conditions .

  • Tolerates electron-withdrawing groups (e.g., -NO₂) on the aryl halide .

Nucleophilic Substitution

Example Reaction :
3-Formyl-4-nitrophenylboronic acid+NaSH3-Formyl-4-thiocyanatophenylboronic acid\text{this compound} + \text{NaSH} \rightarrow \text{3-Formyl-4-thiocyanatophenylboronic acid}

NucleophileConditionsProduct
NaSHDMF, 80°C, 12 hr3-Formyl-4-thiocyanatophenylboronic acid

Condensation Reactions

The formyl group reacts with amines or hydrazines to form imines or hydrazones, respectively. These intermediates are useful in synthesizing heterocycles or sensor molecules .

Hydrazone Formation :
3-Formyl-4-nitrophenylboronic acid+NH2NH23-(Hydrazonomethyl)-4-nitrophenylboronic acid\text{this compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{3-(Hydrazonomethyl)-4-nitrophenylboronic acid}

ReagentSolventTimeYield
HydrazineMeOH1 hr95%

Stability and Solubility Considerations

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture or strong acids/bases.

Comparative Reactivity

The compound’s reactivity differs from simpler boronic acids due to the electron-withdrawing nitro and formyl groups:

PropertyThis compoundPhenylboronic acid
Suzuki Coupling RateSlower (due to -NO₂ deactivation)Faster
Oxidation SusceptibilityHigher (activated -CHO group)Lower

Scientific Research Applications

Medicinal Chemistry

Drug Development:
3-Formyl-4-nitrophenylboronic acid is increasingly recognized for its potential in drug design, particularly in the development of targeted cancer therapies. Its boronic acid functionality allows it to form reversible covalent bonds with diols in biological systems, making it effective for designing enzyme inhibitors. Research has shown that derivatives of this compound can interact with androgen receptors, potentially leading to new treatments for prostate cancer by substituting less desirable nitro groups with boronic acids to enhance binding and reduce toxicity .

Case Study:
A study investigated a series of flutamide analogs where the nitro group was replaced with boronic acid. This modification aimed to improve binding affinity to androgen receptors while minimizing hepatic toxicity associated with traditional non-steroidal antiandrogens. The results indicated that these new compounds exhibited promising anti-proliferative activity against prostate cancer cell lines .

Organic Synthesis

Building Block in Organic Reactions:
this compound serves as a critical intermediate in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Chemical Reactions:
The compound undergoes several types of reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution: It participates in cross-coupling reactions with aryl halides .

Bioconjugation

Targeted Drug Delivery:
In bioconjugation techniques, this compound is utilized to attach biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and diagnostic tools. Its ability to form stable complexes with biomolecules enhances the specificity and efficacy of therapeutic agents .

Organic Electronics

Material Science Applications:
The compound is also used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved device performance, making it a valuable component in the development of advanced materials for electronics .

Environmental Monitoring

Sensor Development:
this compound has applications in environmental monitoring through the development of sensors for detecting pollutants. Its sensitivity to specific contaminants makes it advantageous for water quality testing and other environmental assessments .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryDrug development, particularly for cancer therapiesEnhanced binding affinity and reduced toxicity
Organic SynthesisIntermediate in Suzuki-Miyaura cross-coupling reactionsFormation of complex biaryl structures
BioconjugationAttaching biomolecules for targeted drug deliveryIncreased specificity and efficacy
Organic ElectronicsFabrication of OLEDs and other electronic devicesImproved device performance
Environmental MonitoringDevelopment of sensors for detecting pollutantsHigh sensitivity for specific contaminants

Mechanism of Action

The mechanism of action of 3-Formyl-4-nitrophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Key Properties

The electronic and steric effects of substituents significantly influence boronic acids' reactivity, solubility, and stability. Below is a comparative analysis of 3-formyl-4-nitrophenylboronic acid and related compounds:

Table 1: Comparative Data of Boronic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 2377608-00-7 C₇H₅BNO₅ 195.94 -NO₂ (para), -CHO (meta) High reactivity in cross-coupling; formyl allows derivatization
3-Fluoro-4-formylphenylboronic acid 374538-01-9 C₇H₆BFO₃ 179.93 -F (meta), -CHO (para) Moderate electron withdrawal; improved solubility in polar solvents
3-Chloro-4-formylphenylboronic acid 42614540 (CID) C₇H₆BClO₃ 200.38 -Cl (meta), -CHO (para) Enhanced stability; chloro substituent increases lipophilicity
4-Amino-3-nitrophenylboronic acid 89466-07-9 C₆H₇BN₂O₄ 181.94 -NH₂ (para), -NO₂ (meta) Electron-donating -NH₂ reduces boron electrophilicity; used in sensing
3-Formyl-4-methoxyphenylboronic acid 121124-97-8 C₈H₈BO₄ 179.96 -OCH₃ (para), -CHO (meta) Methoxy group enhances solubility; lower reactivity than nitro analogs
3-Ethyl-4-formylphenylboronic acid 1218790-94-3 C₉H₁₁BO₃ 177.99 -CH₂CH₃ (meta), -CHO (para) Ethyl group improves organic solubility; steric hindrance affects coupling efficiency
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound strongly withdraws electrons, increasing boron's electrophilicity and enhancing reactivity in Suzuki couplings compared to methoxy (-OCH₃) or amino (-NH₂) substituents . Fluoro and chloro substituents provide moderate electron withdrawal but improve stability and lipophilicity .

Solubility :

  • Methoxy and ethyl groups enhance solubility in organic solvents, whereas nitro and formyl groups favor polar aprotic solvents like DMSO or DMF .

Derivatization Potential: The formyl group in this compound enables post-functionalization (e.g., Schiff base formation), a feature absent in amino- or chloro-substituted analogs .

Stability and Handling

  • Nitro-Containing Derivatives : Compounds like this compound may exhibit thermal sensitivity due to the nitro group. Similar compounds (e.g., 2-nitrophenylboronic acid) have melting points ~155–160°C , but the formyl group likely reduces crystallinity, lowering the melting point.
  • Pinacol Esters : The pinacol ester of this compound (CAS: 1184259-08-2) offers improved stability and handling compared to the free boronic acid, which is prone to protodeboronation under basic conditions .

Biological Activity

3-Formyl-4-nitrophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group (-CHO) and a nitro group (-NO2) attached to a phenylboronic acid structure. This configuration allows it to engage in various chemical reactions, including:

  • Formation of reversible covalent bonds with diols and other nucleophiles, which is critical for its biological activity.
  • Participation in Suzuki-Miyaura cross-coupling reactions , making it a valuable building block in organic synthesis.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with hydroxyl groups present in serine or threonine residues of enzymes. This interaction can inhibit enzyme activity, making it a candidate for drug design targeting specific enzymes or receptors.

Antitumor Activity

Research has shown that certain derivatives of boronic acids, including 3-formyl derivatives, exhibit cytotoxic effects against various tumor cell lines. For instance, studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells. The extent of cytotoxicity appears to depend on the specific structural modifications made to the boronic acid framework .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its ability to bind covalently to active sites of enzymes suggests that it could serve as a scaffold for developing inhibitors against various targets, including those involved in cancer progression and metabolic diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 3-formyl derivatives on human tumor cell lines. Results indicated that some derivatives exhibited significant tumor-specific cytotoxicity, with varying degrees of effectiveness against different cell lines .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on urease activity showed promising results. The compound demonstrated potent inhibition comparable to established urease inhibitors, highlighting its potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
3-Formylphenylboronic acidLacks nitro group; simpler structureLimited enzyme inhibition
4-Formylphenylboronic acidFormyl group in different positionModerate cytotoxicity
3-Nitrophenylboronic acidLacks formyl group; primarily nitro functionalityLess effective as enzyme inhibitors
This compound Unique dual functionality (formyl and nitro)High potential for enzyme inhibition and cytotoxicity

Applications in Research and Industry

The diverse biological activities of this compound suggest several applications:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting cancer and metabolic disorders.
  • Biological Imaging : Derivatives of this compound are being investigated as fluorescent probes for imaging biological processes.
  • Synthetic Chemistry : As a versatile building block, it plays a crucial role in synthesizing complex organic molecules through cross-coupling reactions .

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